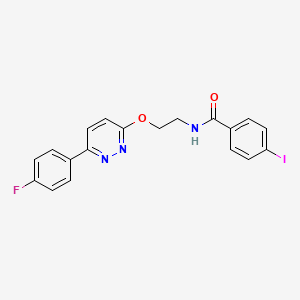

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide

描述

属性

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FIN3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWUSRMAWNAASM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FIN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 4-fluorophenyl with a halogenated pyridazine.

Attachment of the Oxyethyl Linker: The oxyethyl linker can be introduced through an etherification reaction, where the hydroxyl group of an ethylene glycol derivative reacts with the pyridazine ring.

Formation of the Iodobenzamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

化学反应分析

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups at the iodo position .

科学研究应用

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Research: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

作用机制

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Piperidine or Pyrrolidine Moieties

- 4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) : Shares the 4-iodobenzamide group with the target compound but replaces the pyridazine-ether chain with a benzylpiperidine moiety. This structural difference likely alters receptor selectivity. Piperidine-containing analogs like 4-IBP and BD 1008 (a sigma receptor ligand) are associated with central nervous system activity, suggesting that the target compound’s pyridazine core may shift its pharmacological profile toward different targets .

- The target compound’s 4-fluorophenyl group may offer similar advantages but with reduced steric hindrance compared to dichloro substituents .

Pyridazine-Containing Analogs

- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Features a pyridazin-3-yl group linked via a phenethylamino bridge to an ethyl benzoate. Unlike the target compound’s ether linker, I-6230’s amino group may confer higher polarity and susceptibility to enzymatic hydrolysis. The iodine in the target’s benzamide could also improve membrane permeability compared to I-6230’s ester group .

- I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) : Substitutes pyridazine with a methylisoxazole ring. Isoxazole derivatives are often associated with anti-inflammatory or antimicrobial activity, whereas pyridazine-containing compounds (like the target) are explored for kinase inhibition or receptor modulation. The ethoxy linker in both compounds suggests shared strategies for optimizing spatial orientation .

Halogenated Aromatic Systems

- N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): Demonstrates the use of chloro and methoxy substituents for tuning electronic properties.

Structural and Pharmacokinetic Implications

Table 1: Key Structural Comparisons

| Compound | Core Structure | Halogen Substituents | Linker Type | Potential Target |

|---|---|---|---|---|

| Target Compound | Pyridazine + benzamide | 4-iodo, 4-fluoro | Ether (ethoxyethyl) | Kinases/Sigma receptors |

| 4-IBP | Piperidine + benzamide | 4-iodo | Benzylpiperidine | Sigma receptors |

| I-6230 | Pyridazine + ethyl ester | None | Phenethylamino | Enzymes/Transporters |

| BD 1047 | Dichlorophenyl + amine | 3,4-dichloro | Ethylamine | Sigma receptors |

- Metabolic Stability : The ether linker in the target compound may offer greater resistance to hydrolysis compared to ester-containing analogs like I-6230 .

生物活性

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a pyridazine ring substituted by a 4-fluorophenyl group and an ether linkage to an ethyl group. The presence of iodine in the benzamide moiety enhances its biological activity by potentially increasing lipophilicity and altering binding interactions with target proteins.

| Property | Value |

|---|---|

| Molecular Formula | C18H19FN4O2 |

| Molecular Weight | 344.37 g/mol |

| CAS Number | 920408-54-4 |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The fluorophenyl group is known to facilitate binding to various biological targets, potentially modulating their activity. The compound may act as an inhibitor or modulator of key signaling pathways involved in disease processes, particularly in cancer and inflammatory conditions.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The following table summarizes some key findings from recent studies:

Case Studies

- Breast Cancer Treatment : In a study involving MCF-7 cells, this compound was found to induce apoptosis through the activation of caspases, leading to cell death and reduced tumor growth in vivo.

- Prostate Cancer : Another study demonstrated that this compound effectively inhibited the proliferation of PC3 cells at low micromolar concentrations, suggesting its potential as a therapeutic agent in prostate cancer management.

- Inflammatory Conditions : Preliminary research indicates that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。